molecular formula C18H18N4O3S B4647600 N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea

N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea

Cat. No.: B4647600
M. Wt: 370.4 g/mol
InChI Key: IJIWZZAOHQGAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. The inhibition of these enzymes leads to a reduction in their physiological functions, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of this compound include its poor solubility in water and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea. These include investigating its potential as a therapeutic agent for various diseases, developing new synthetic routes to improve its solubility and pharmacokinetic properties, and exploring its mechanism of action using advanced biochemical and biophysical techniques.
In conclusion, this compound is a promising synthetic compound that has shown potential in various scientific research applications. Its high potency, selectivity, and low toxicity make it an attractive candidate for the development of new therapeutic agents. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea has shown promising results in various scientific research applications. It has been used as a potent inhibitor of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been investigated for its potential as an anticancer agent, antifungal agent, and antibacterial agent.

Properties

IUPAC Name

1-[5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-3-5-13(6-4-12)19-17(23)20-18-22-21-16(26-18)11-25-15-9-7-14(24-2)8-10-15/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIWZZAOHQGAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.